molecular formula C26H43ClO B14446639 Hexacosa-10,12-diynoyl chloride CAS No. 75495-25-9

Hexacosa-10,12-diynoyl chloride

Cat. No.: B14446639
CAS No.: 75495-25-9
M. Wt: 407.1 g/mol
InChI Key: XZJCMUPVCFGAEK-UHFFFAOYSA-N
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Description

Hexacosa-10,12-diynoyl chloride is an organic compound with the molecular formula C26H43ClO It is a derivative of hexacosadiynoic acid, characterized by the presence of a diynoic group (two triple bonds) at the 10th and 12th positions of the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexacosa-10,12-diynoyl chloride can be synthesized through the chlorination of hexacosa-10,12-diynoic acid. The reaction typically involves the use of thionyl chloride (SOCl2) as the chlorinating agent. The process is carried out under reflux conditions, where the hexacosa-10,12-diynoic acid is dissolved in an appropriate solvent, such as dichloromethane, and then treated with thionyl chloride. The reaction mixture is heated to facilitate the conversion of the carboxylic acid group to the acyl chloride group, yielding this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors equipped with reflux condensers and temperature control systems.

Chemical Reactions Analysis

Types of Reactions

Hexacosa-10,12-diynoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Catalysts: Lewis acids such as aluminum chloride (AlCl3) can be used to catalyze certain reactions.

    Solvents: Dichloromethane, tetrahydrofuran (THF), and dimethylformamide (DMF) are commonly used solvents.

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of hexacosa-10,12-diynoyl chloride primarily involves its reactivity as an acyl chloride. The compound can react with nucleophiles to form various derivatives, which can then participate in further chemical reactions. The diynoic groups allow for polymerization, leading to the formation of polydiacetylene structures. These structures exhibit unique optical and electronic properties, making them useful in various applications .

Comparison with Similar Compounds

Hexacosa-10,12-diynoyl chloride can be compared with other similar compounds such as:

This compound is unique due to the presence of both the acyl chloride and diynoic groups, which confer distinct reactivity and potential for polymerization.

Properties

CAS No.

75495-25-9

Molecular Formula

C26H43ClO

Molecular Weight

407.1 g/mol

IUPAC Name

hexacosa-10,12-diynoyl chloride

InChI

InChI=1S/C26H43ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(27)28/h2-13,18-25H2,1H3

InChI Key

XZJCMUPVCFGAEK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC#CC#CCCCCCCCCC(=O)Cl

Origin of Product

United States

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